An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-chlorobutanoyl)benzonitrile
An In-Depth Technical Guide to the Physicochemical Characterization of 4-(4-chlorobutanoyl)benzonitrile
Section 1: Strategic Importance and Molecular Overview
In the landscape of modern drug discovery and materials science, the utility of a chemical intermediate is defined by a comprehensive understanding of its physicochemical properties. 4-(4-chlorobutanoyl)benzonitrile is a bifunctional molecule of significant interest, incorporating a benzonitrile moiety—a recognized pharmacophore and versatile synthetic handle—with a reactive chlorobutanoyl side chain.[1][2] This structure positions it as a key building block for more complex molecular architectures, particularly as an intermediate in the synthesis of pharmaceuticals.[3][4]
The benzonitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[1] The chlorobutanoyl chain provides a reactive electrophilic site, ideal for introducing the benzonitrile core into larger molecules via nucleophilic substitution reactions. A thorough characterization is therefore not merely academic; it is a prerequisite for predictable reaction kinetics, process optimization, formulation development, and ultimately, the successful integration of this compound into a research and development pipeline.
This guide provides a holistic framework for the elucidation and validation of the core physicochemical properties of 4-(4-chlorobutanoyl)benzonitrile, blending theoretical predictions with robust, field-proven experimental protocols.
Section 2: Predicted Physicochemical Profile
While extensive experimental data for this specific compound is not broadly published, a reliable physicochemical profile can be predicted based on its constituent functional groups and data from structurally related analogues like 4-chlorobenzonitrile.[5][6][7] These predictions serve as foundational benchmarks for subsequent experimental validation.
| Property | Predicted Value / Description | Rationale & Comparative Insights |
| Molecular Formula | C₁₁H₁₀ClNO | Derived from its chemical structure. |
| Molecular Weight | 195.65 g/mol | Calculated from the atomic weights of its constituent elements. |
| Physical State | White to off-white crystalline solid at 25 °C. | The parent compound, 4-chlorobenzonitrile, is a white solid.[7] The addition of the acyl chain increases molecular weight and potential for intermolecular interactions, favoring a solid state. |
| Melting Point (m.p.) | > 97 °C | Expected to be significantly higher than 4-chlorobenzonitrile (m.p. 97 °C)[7] due to increased molecular size and the introduction of a polar ketone group, which enhances dipole-dipole interactions and crystal lattice energy. |
| Boiling Point (b.p.) | > 300 °C (at 760 mmHg) | A related, more complex ester shows a boiling point of 396.5 °C.[8] The high polarity and molecular weight suggest a very high boiling point, likely accompanied by decomposition under atmospheric pressure. Vacuum distillation would be required. |
| Solubility Profile | Water: Low to negligible. Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Soluble.[5] Chlorinated Solvents (DCM, Chloroform): Soluble.[8] Alcohols (Ethanol, Methanol): Moderately soluble.[9] | The hydrophobic benzene ring and alkyl chain limit aqueous solubility. The polar nitrile and ketone groups confer solubility in polar organic solvents, which are common media for synthesis and analysis. |
| LogP (Octanol/Water) | ~3.0 - 3.5 | The XLogP3 for 4-chlorobenzonitrile is 2.6.[6][10] The addition of the four-carbon acyl chain will increase lipophilicity, thus raising the LogP value. This parameter is critical for predicting drug absorption and membrane permeability. |
Section 3: Structural Elucidation and Spectroscopic Workflow
Confirming the identity and purity of 4-(4-chlorobutanoyl)benzonitrile is the most critical first step. A multi-spectroscopic approach provides a self-validating system where data from each technique corroborates the others, ensuring the highest degree of confidence in the material's structure.
Caption: Integrated workflow for structural confirmation and purity assessment.
Mass Spectrometry (MS) for Molecular Weight Verification
Expertise & Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight and, with high-resolution instruments, its elemental formula. For a polar molecule like this, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization mechanism, which minimizes fragmentation and typically yields a strong signal for the protonated molecular ion [M+H]⁺.
Experimental Protocol (ESI-MS):
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solvent must be volatile and capable of supporting ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺. The ketone's oxygen atom is a likely site of protonation.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).
-
Validation:
-
Expected [M+H]⁺: 196.0529 (for C₁₁H₁₁ClNO⁺).
-
Isotopic Pattern: Look for the characteristic M+2 peak at ~m/z 198, with an intensity approximately one-third of the M peak, which is the signature of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) for Structural Connectivity
Expertise & Rationale: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton of the molecule. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a good first choice, but DMSO-d₆ may be used if solubility is an issue.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
δ 8.05-7.95 (d, 2H): Aromatic protons ortho to the electron-withdrawing carbonyl group.
-
δ 7.80-7.70 (d, 2H): Aromatic protons ortho to the electron-withdrawing nitrile group.
-
δ 3.75 (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
-
δ 3.25 (t, 2H): Methylene protons adjacent to the ketone (-C(=O)CH₂-).
-
δ 2.30 (quint, 2H): Methylene protons in the middle of the chain (-CH₂CH₂CH₂-).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
-
δ ~197: Carbonyl carbon (C=O).
-
δ ~139: Aromatic carbon attached to the butanoyl group.
-
δ ~132: Aromatic carbons ortho to the nitrile group.
-
δ ~129: Aromatic carbons ortho to the butanoyl group.
-
δ ~118: Nitrile carbon (C≡N).
-
δ ~116: Aromatic carbon attached to the nitrile group.
-
δ ~44: Methylene carbon attached to chlorine (CH₂Cl).
-
δ ~38: Methylene carbon attached to the ketone.
-
δ ~28: Central methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The spectrum should show distinct, strong absorbances for the nitrile and ketone groups.
Protocol (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Validation (Characteristic Peaks):
-
~2230 cm⁻¹: A sharp, strong absorbance characteristic of the C≡N stretch.[11][12]
-
~1690 cm⁻¹: A very strong absorbance from the aromatic ketone C=O stretch.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~2980-2850 cm⁻¹: Aliphatic C-H stretches.
-
~1600, 1480 cm⁻¹: Aromatic C=C ring stretches.
-
~750-650 cm⁻¹: C-Cl stretch.
-
Section 4: Experimental Determination of Core Physical Properties
Once the structure is confirmed, the key physical properties predicted in Section 2 must be determined experimentally. These values are crucial for process safety, reaction design, and formulation.
Melting Point Determination
Expertise & Rationale: The melting point is a fundamental physical constant that serves as a primary indicator of a compound's purity. A sharp melting range (typically < 1 °C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities. The capillary method is a standard and reliable technique.
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